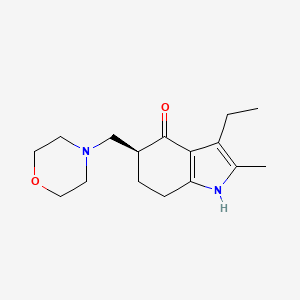
Molindone, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Molindone can be synthesized through a multi-step process. One common method involves the following steps :
Reaction of 2,3-pentanedione with hydroxylamine hydrochloride: to produce 2,3-pentanedione-2-oxime.
Condensation of 2,3-pentanedione-2-oxime with cyclohexane-1,3-dione: in the presence of zinc and acetic acid to form a partly reduced indole derivative.
Mannich reaction: of the indole derivative with formaldehyde and morpholine to yield molindone.
Industrial Production Methods
Industrial production of molindone involves similar synthetic routes but optimized for higher yields and purity. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Molindone undergoes various chemical reactions, including:
Oxidation: Molindone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at the morpholine ring or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of molindone, which can have different pharmacological properties .
Scientific Research Applications
Molindone has several scientific research applications, including :
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Used in the development of new antipsychotic drugs and related compounds.
Mechanism of Action
The exact mechanism of action of molindone is not fully established. it is believed to act by occupying dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. This action leads to a reduction in psychotic symptoms .
Comparison with Similar Compounds
Molindone is compared with other antipsychotic compounds such as clozapine and haloperidol :
Clozapine: Molindone has a lower affinity for D2 receptors compared to clozapine, resulting in fewer side effects related to dopamine blockade.
Haloperidol: Molindone has a different chemical structure and a unique side effect profile, including weight loss, which is uncommon with other antipsychotics.
List of Similar Compounds
- Clozapine
- Haloperidol
- Risperidone
- Olanzapine
Molindone’s unique properties, such as its lower affinity for D2 receptors and its distinct side effect profile, make it a valuable compound in the treatment of schizophrenia and other psychotic disorders.
Properties
CAS No. |
1035093-74-3 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(5S)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m0/s1 |
InChI Key |
KLPWJLBORRMFGK-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H](CC2)CN3CCOCC3)C |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



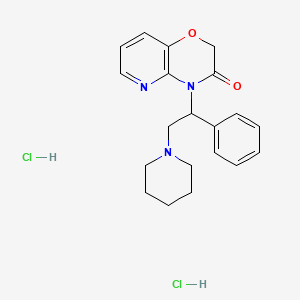
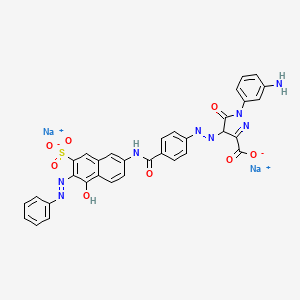
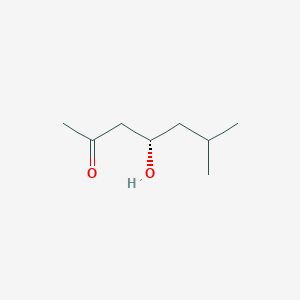

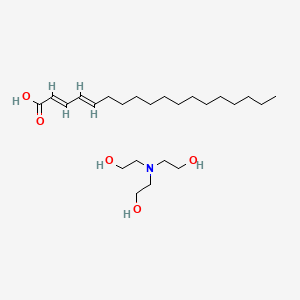
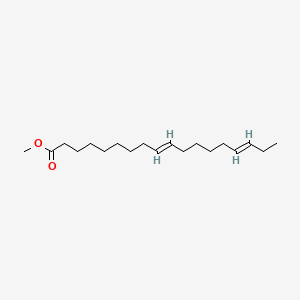
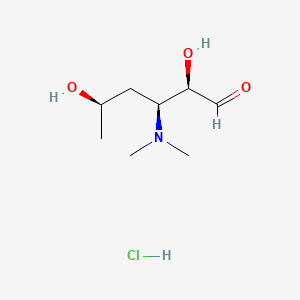
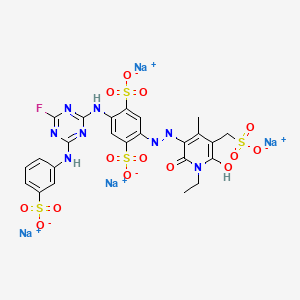
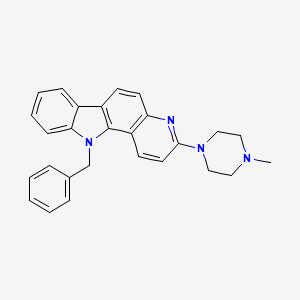


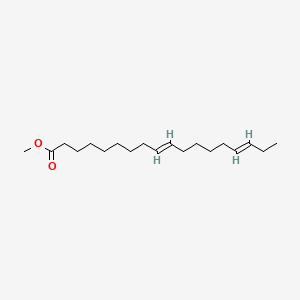
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
